4-((Aminooxy)methyl)thiazol-2-amine
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Overview
Description
4-((Aminooxy)methyl)thiazol-2-amine is a heterocyclic organic compound that features a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds. The thiazole ring consists of sulfur and nitrogen atoms, which contribute to its aromatic properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Aminooxy)methyl)thiazol-2-amine typically involves the reaction of thiazole derivatives with aminooxy compounds. One common method is the condensation of 2-aminothiazole with an aminooxy compound under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-((Aminooxy)methyl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The thiazole ring allows for nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted thiazole derivatives .
Scientific Research Applications
4-((Aminooxy)methyl)thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-((Aminooxy)methyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with similar biological activities.
4-Phenylthiazol-2-amine: Another thiazole derivative with potential anticancer properties.
Thiazole-based chalcones: Compounds with a thiazole ring and additional functional groups, used in various applications
Uniqueness
4-((Aminooxy)methyl)thiazol-2-amine is unique due to its specific functional groups, which confer distinct reactivity and biological activities. Its aminooxy group allows for unique interactions with biological targets, making it a valuable compound in research and development .
Properties
Molecular Formula |
C4H7N3OS |
---|---|
Molecular Weight |
145.19 g/mol |
IUPAC Name |
O-[(2-amino-1,3-thiazol-4-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C4H7N3OS/c5-4-7-3(1-8-6)2-9-4/h2H,1,6H2,(H2,5,7) |
InChI Key |
DEDTXRUPCFIUAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)N)CON |
Origin of Product |
United States |
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